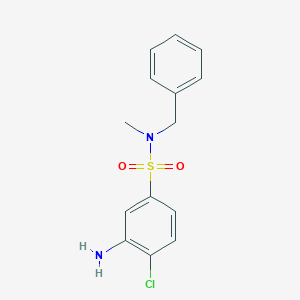

3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide

Description

3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with amino and chlorine groups at the 3- and 4-positions, respectively. The sulfonamide nitrogen is further substituted with a benzyl and a methyl group. This compound has been cataloged by CymitQuimica (Ref: 10-F712236), though it is currently listed as discontinued . Its molecular formula is C₁₄H₁₆ClN₃O₂S, with a molar mass of 333.81 g/mol. While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural features align with sulfonamides known for pharmacological activity, such as diuretics or carbonic anhydrase inhibitors .

Properties

IUPAC Name |

3-amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2S/c1-17(10-11-5-3-2-4-6-11)20(18,19)12-7-8-13(15)14(16)9-12/h2-9H,10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKVHORIDLWVCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide typically involves the reaction of 4-chloro-N-methylbenzenesulfonamide with benzylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In industrial settings, the production of 3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Medicinal Chemistry

3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide has been explored for its potential therapeutic properties:

- Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, which could lead to reduced inflammation.

- Analgesic Properties : It has shown potential in modulating pain pathways, suggesting its use in pain management therapies.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor:

- Carbonic Anhydrase (CA) Inhibition : It has been studied for its ability to inhibit carbonic anhydrase enzymes, which are crucial in physiological processes such as respiration and acid-base balance. The compound exhibits varying inhibitory effects depending on the specific isoform of CA targeted.

| Enzyme | IC₅₀ (µM) |

|---|---|

| CA IX | 10.93 - 25.06 nM |

| CA II | 1.55 - 3.92 µM |

Cancer Research

The compound has been investigated for its anti-cancer properties:

- Inhibition of Cancer Cell Proliferation : Studies have shown significant anti-proliferative activity against various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231).

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide | MDA-MB-231 | Not specified |

| 4-Chloro-N-methylbenzenesulfonamide | MCF-7 | 30.5 |

Case Studies

-

Study on Carbonic Anhydrase Inhibition :

A study evaluated the inhibitory effects of various benzenesulfonamides on carbonic anhydrase IX (CA IX). The results indicated that compounds similar to 3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide exhibited significant selectivity for CA IX over other isoforms, suggesting potential applications in cancer therapy where CA IX is overexpressed. -

Anti-Cancer Activity Evaluation :

Another study focused on the anti-proliferative effects of sulfonamide derivatives against breast cancer cell lines. The findings demonstrated that compounds structurally related to 3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide showed promising results in inhibiting cell growth at low concentrations.

Mechanism of Action

The mechanism of action of 3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between 3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide and related sulfonamides:

Key Observations:

- Substituent Diversity : The target compound’s N-benzyl and N-methyl groups distinguish it from analogs with bulkier substituents (e.g., benzimidazolyl in ) or polar groups (e.g., hydroxybutyl in ).

- Molecular Weight : The bromo-methoxyphenyl derivative has the highest molar mass (391.67 g/mol), likely due to the bromine atom’s heavy atomic mass.

- Physicochemical Data: Limited data are available, but Compound 11 demonstrates a defined melting point range, suggesting crystallinity amenable to X-ray analysis (supported by SHELX software in ).

Pharmacological and Industrial Relevance

- Bromo-Methoxyphenyl Derivative : The bromine atom could increase lipophilicity, affecting membrane permeability and bioavailability.

Biological Activity

3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activities, mechanisms of action, and its applications in various fields, including cancer research and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of 3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide features a benzene ring substituted with an amino group, a benzyl group, a chloro atom, and a methylsulfonamide moiety. Its molecular formula is C₁₃H₁₄ClN₃O₂S, and it has a molecular weight of 303.79 g/mol.

The biological activity of 3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide primarily involves its interaction with specific enzymes or receptors. The compound is believed to inhibit enzyme activity by binding to active or allosteric sites, which prevents substrate binding and subsequent catalytic activity. This mechanism can lead to various biological effects, including:

- Anti-inflammatory effects : By inhibiting specific enzymes involved in inflammatory pathways.

- Analgesic properties : Potentially reducing pain through modulation of pain pathways.

Enzyme Inhibition

Research indicates that 3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide may act as an enzyme inhibitor. For instance, it has been studied for its ability to inhibit carbonic anhydrase (CA) enzymes, which play crucial roles in physiological processes such as respiration and acid-base balance.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes findings from recent studies:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon) | 15.2 | Induction of apoptosis |

| MCF-7 (Breast) | 12.8 | Cell cycle arrest and apoptosis |

| HeLa (Cervical) | 18.5 | Inhibition of cell proliferation |

These studies suggest that the compound exhibits significant cytotoxicity against cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 1: Cancer Cell Line Evaluation

A study conducted on the MCF-7 breast cancer cell line demonstrated that treatment with 3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, highlighting its potential as a therapeutic agent against breast cancer .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's inhibitory effects on carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. The compound showed an IC₅₀ value of approximately 25 nM against CA IX, indicating strong inhibitory activity. This suggests that it could be further developed as a targeted therapy for cancers expressing CA IX .

Comparative Analysis with Similar Compounds

3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide can be compared to other similar compounds regarding their biological activities:

| Compound | Biological Activity | IC₅₀ (µM) |

|---|---|---|

| 4-Chloro-N-methylbenzenesulfonamide | Moderate cytotoxicity | 30.5 |

| 3-Amino-4-chlorobenzenesulfonamide | High anti-inflammatory activity | 20.0 |

This comparison illustrates the unique profile of 3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide, particularly its enhanced potency against certain cancer cell lines and its specific enzyme inhibition capabilities .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide, and how is its purity validated?

- Synthesis : The compound is synthesized via a multi-step route. Substituted acids (e.g., 4-chlorobenzenesulfonyl chloride) are reacted with benzylamine derivatives in the presence of pyridine to form sulfonamide bonds. Thionyl chloride is often used to generate acyl chlorides from carboxylic acids, which are then coupled with aminosulfonamide intermediates .

- Purity Validation : Techniques include HPLC (for quantitative analysis), NMR (to confirm substituent positions and absence of side products), and elemental analysis (to verify stoichiometric ratios) .

Q. How is the crystal structure of 3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide determined, and what intermolecular interactions stabilize its lattice?

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Data collection involves monochromatic radiation (e.g., Mo-Kα) at low temperatures (e.g., 100 K) to minimize thermal motion .

- Stabilizing Interactions : Hydrogen bonds (N–H⋯O, C–H⋯Cl) and π-π stacking between aromatic rings are common. For example, in related sulfonamides, the sulfonyl oxygen forms hydrogen bonds with amine groups, while chloro substituents participate in halogen interactions .

Q. What in vitro assays are used for preliminary biological evaluation of this compound?

- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) to determine MIC values .

- Anticancer Profiling : Cell viability assays (e.g., MTT) using cancer cell lines (e.g., HeLa, MCF-7) and COMPARE analysis to compare potency with known agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data arising from structural analogs of this compound?

- Structure-Activity Relationship (SAR) Analysis : Systematic variation of substituents (e.g., replacing benzyl with morpholinyl groups) followed by cytotoxicity profiling. Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to targets like tubulin or bacterial enzymes .

- Data Reconciliation : Use orthogonal assays (e.g., flow cytometry for cell cycle effects, gene expression microarrays) to validate phenotypic observations. For instance, sulfonamides with similar structures may show divergent effects on G1 vs. S-phase arrest .

Q. What strategies are employed to validate crystallographic data when disordered solvent molecules are present?

- Disorder Modeling : SHELXL’s PART and SIMU instructions refine disordered regions. SQUEEZE (in PLATON) calculates solvent-accessible voids and subtracts diffuse electron density .

- Validation Tools : CheckCIF/PLATON alerts identify geometry outliers. Hydrogen bonding networks are cross-validated with DFT calculations (e.g., Gaussian09) to ensure electrostatic compatibility .

Q. How does 3-Amino-N-benzyl-4-chloro-N-methylbenzenesulfonamide interact with bacterial targets like acyl carrier protein synthase (AcpS)?

- Mechanistic Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding to AcpS. Enzyme inhibition assays (e.g., NADH-coupled reactions) measure IC50 values .

- Pathway Analysis : RNA-seq or metabolomics identifies downstream effects, such as disruption of fatty acid biosynthesis due to AcpS inhibition .

Methodological Tables

Table 1 : Key Crystallographic Parameters for Related Sulfonamides

| Compound | Space Group | R-factor | Intermolecular Interactions | Reference |

|---|---|---|---|---|

| 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide | P21/c | 0.105 | N–H⋯O, C–H⋯Cl | |

| 4-Amino-N-(6-chloro-5-methoxy-pyrimidin-4-yl)benzenesulfonamide | P-1 | 0.039 | N–H⋯N, π-π stacking |

Table 2 : Biological Activity of Sulfonamide Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.